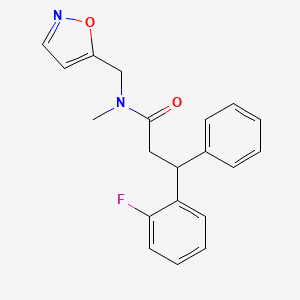

![molecular formula C17H19ClN4 B6062706 2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)

2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles that are abundant in nature and play a crucial role in the metabolism of all living cells .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a copper-catalyzed approach . This strategy uses various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines depends on the location of the nitrogen atom in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve a copper-catalyzed approach . This strategy uses various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The substrates 5-arylpyrazolo[1,5-a]pyrimidine-7-amines with fluorine and chlorine groups at the 4-position of the benzene ring were able to undergo the reaction successfully .Mecanismo De Acción

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

Based on the structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) and inhibit its function . This inhibition could lead to disruption of the cell cycle and induction of apoptosis in cancer cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

Based on the potential inhibition of cdk2, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, as well as potential use in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.

Direcciones Futuras

There are a number of future directions for research on 2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of new derivatives of this compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Métodos De Síntesis

The synthesis of 2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3-chlorobenzaldehyde with isopropylamine and acetic acid to form 3-chloro-N-isopropylbenzamide. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid and triethylamine to yield the final product.

Aplicaciones Científicas De Investigación

2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Análisis Bioquímico

Biochemical Properties

Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine may interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

In terms of cellular effects, compounds similar to 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit cell cycle progression and induce apoptosis within cells .

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, suggesting that this compound may also interact with this enzyme . Molecular docking simulations have confirmed the good fit of similar compounds into the CDK2 active site through essential hydrogen bonding .

Temporal Effects in Laboratory Settings

Similar compounds have shown significant cytotoxic activities against various cancer cell lines over time .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c1-10(2)19-15-8-11(3)20-17-12(4)16(21-22(15)17)13-6-5-7-14(18)9-13/h5-10,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDFMKHNXMWBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6062625.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6062633.png)

![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B6062636.png)

![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)

![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)

![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)

![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)

![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)

![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)